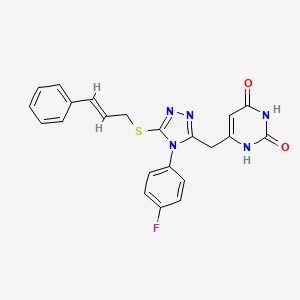

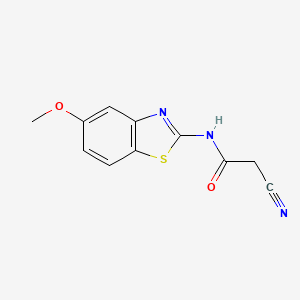

![molecular formula C6H4ClFN4 B2422141 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1208336-28-0](/img/structure/B2422141.png)

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a reactant used in the iron-catalyzed cross-coupling of organometallic compounds . It belongs to the class of triazolo[1,5-a]pyrimidines .

Synthesis Analysis

The synthesis of functionalized triazolo[1,5-a]pyrimidines, including 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, is related to the Biginelli-like reaction. This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is represented by the formula C6H4ClFN4 . Its molecular weight is 186.574 Da .Aplicaciones Científicas De Investigación

Anticancer Properties

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: derivatives have shown promising antiproliferative activities against various cancer cell lines. For instance, compound H12 exhibited potent effects against MGC-803, HCT-116, and MCF-7 cells, with IC50 values of 9.47, 9.58, and 13.1 μM, respectively. These values surpass those of the positive drug 5-Fu . Additionally, compound H12 inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. It induces cell apoptosis, G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins in MGC-803 cells.

Antimalarial Activity

7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been investigated for their antimalarial properties. These compounds could potentially serve as leads for developing novel antimalarial agents .

Iron-Catalyzed Cross-Coupling

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a reactant used in the iron-catalyzed cross-coupling of organometallic compounds .

Binding to HIV TAR RNA

Studies have explored the pharmacological activity of this compound by examining its binding to HIV TAR RNA. Further investigations are needed to understand its potential therapeutic implications .

Novel Anti-Tumor Compounds

Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, have been designed and synthesized as potential anti-tumor agents. Their structures were confirmed, and their anti-tumor activities against cancer cell lines (such as HT-1080 and Bel-7402) were evaluated .

Direcciones Futuras

Propiedades

IUPAC Name |

7-chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN4/c1-3-4(8)5(7)12-6(11-3)9-2-10-12/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVMXFQCPRQOTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

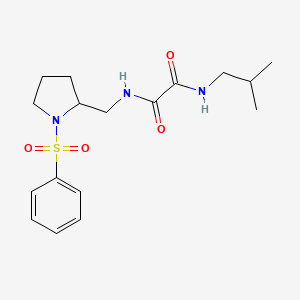

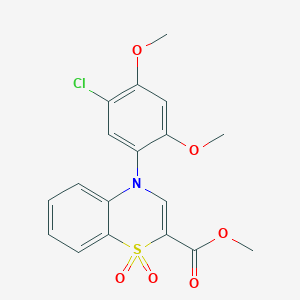

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2422061.png)

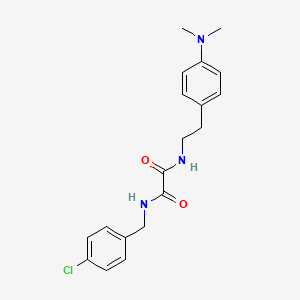

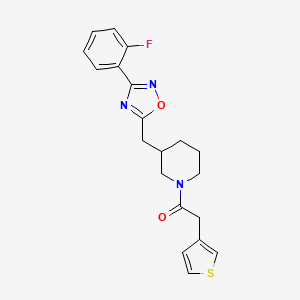

![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2422062.png)

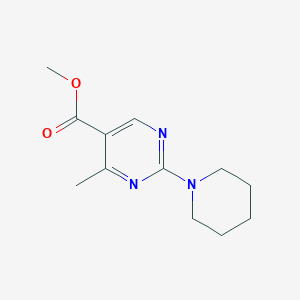

![(E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2422067.png)

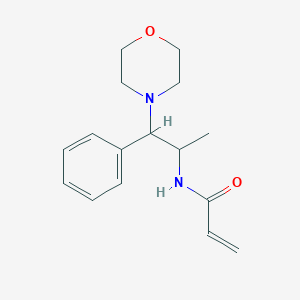

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2422077.png)